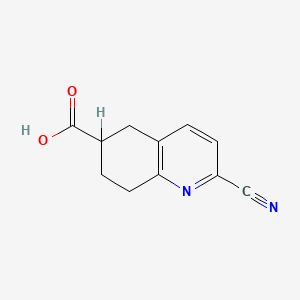
2-Cyano-5,6,7,8-tetrahydroquinoline-6-carboxylic acid
Cat. No. B8323746
M. Wt: 202.21 g/mol
InChI Key: SVJNHBJBRVQQTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08153651B2
Procedure details


A mixture of lithium iodide (10.3 g, 77.0 mmol), methyl 2-cyano-5,6,7,8-tetrahydroquinoline-6-carboxylate (3.32 g, 15.4 mmol) and pyridine (39 mL, 480 mmol) was divided evenly between two 35 mL vials and the mixtures submitted to microwave irradiation for 4 hr at 130° C. The reactions were combined and concentrated to ˜15 mL. The residue was diluted with water (50 mL) and DCM (200 mL) and 1M citric acid (150 mL) was added until a pH of 4 was attained. The aqueous was extracted with additional DCM (200 mL) and the combined organics was washed with 0.25 M citric acid (150 mL). The citric acid wash was back extracted with DCM (50 mL) and the combined organics were dried ((Na2SO4), filtered and evaporated. The residue was dissolved in DCM (200 mL) and washed with 0.5 M citric acid (50 mL×2). Each citric acid wash was back extracted with DCM (25 mL) and the combined organics dried (Na2SO4), filtered and evaporated to obtain a yellow solid (2.54 g, 82%). m/z=201.2 (M−H)−. 1H NMR (400 MHz, DMSO-d6) δ 12.47 (br s, 1H), 7.80 (d, J=8.1 Hz, 1H), 7.77 (d, J=8.1 Hz, 1H), 3.12-2.84 (m, 4H), 2.83-2.74 (m, 1H), 2.22-2.13 (m, 1H), 1.94-1.83 (m, 1H).

Name
methyl 2-cyano-5,6,7,8-tetrahydroquinoline-6-carboxylate
Quantity
3.32 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[I-].[Li+].[C:3]([C:5]1[CH:14]=[CH:13][C:12]2[CH2:11][CH:10]([C:15]([O:17]C)=[O:16])[CH2:9][CH2:8][C:7]=2[N:6]=1)#[N:4].N1C=CC=CC=1>>[C:3]([C:5]1[CH:14]=[CH:13][C:12]2[CH2:11][CH:10]([C:15]([OH:17])=[O:16])[CH2:9][CH2:8][C:7]=2[N:6]=1)#[N:4] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[Li+]
|
|
Name
|
methyl 2-cyano-5,6,7,8-tetrahydroquinoline-6-carboxylate
|
|
Quantity
|
3.32 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1=NC=2CCC(CC2C=C1)C(=O)OC
|
|
Name
|
|
|
Quantity
|
39 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
Step Two
[Compound]
|
Name
|
two
|
|
Quantity
|
35 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
irradiation for 4 hr at 130° C
|
|
Duration
|
4 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to ˜15 mL
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was diluted with water (50 mL) and DCM (200 mL) and 1M citric acid (150 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added until a pH of 4
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous was extracted with additional DCM (200 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organics was washed with 0.25 M citric acid (150 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The citric acid wash
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was back extracted with DCM (50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organics were dried ((Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in DCM (200 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 0.5 M citric acid (50 mL×2)
|
WASH
|
Type
|
WASH
|
|
Details
|
Each citric acid wash
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was back extracted with DCM (25 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organics dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1=NC=2CCC(CC2C=C1)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.54 g | |
| YIELD: PERCENTYIELD | 82% | |
| YIELD: CALCULATEDPERCENTYIELD | 81.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

